molecular formula C18H14F3NO3S B2857241 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 2034330-85-1

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2857241
CAS No.: 2034330-85-1
M. Wt: 381.37
InChI Key: CDUNGVIUGHIDJZ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains furan and thiophene rings, which are five-membered aromatic rings containing oxygen and sulfur respectively. The trifluoromethyl group attached to the benzene ring is a common group in medicinal chemistry due to its ability to increase the lipophilicity and metabolic stability of a compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the amide group. The furan and thiophene rings would contribute to the aromaticity of the molecule, while the amide group would introduce polarity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the aromatic rings and the amide group would likely make it relatively stable. The trifluoromethyl group could increase its lipophilicity, which might influence its solubility in different solvents .

Scientific Research Applications

Synthetic Pathways and Derivatives Research on related furan and thiophene derivatives focuses on synthetic pathways for creating novel compounds, which can be crucial in developing new materials or pharmaceuticals. For instance, the synthesis of 5,6‐dihydrothieno(and furo)pyrimidines bearing an active methine group at the 4‐position indicates the versatility of furan and thiophene compounds in organic synthesis, potentially leading to new drug candidates or materials with unique properties (Maruoka, Yamagata, & Yamazaki, 2001).

Photoinduced Reactions The study of photoinduced direct oxidative annulation of furan and thiophene derivatives reveals the potential for creating polyheterocyclic compounds, which could have applications in dye-sensitized solar cells or as fluorescent probes for bioimaging (Jin Zhang et al., 2017).

Materials Science and Dye-Sensitized Solar Cells Research into the effect of five-membered heteroaromatic linkers on the performance of phenothiazine-based dye-sensitized solar cells highlights the importance of furan and thiophene derivatives in improving solar energy conversion efficiency. This suggests potential applications in enhancing the performance of renewable energy technologies (Se Hun Kim et al., 2011).

Antiplasmodial Activities The development of new acyl derivatives of 3-Aminofurazanes for antiplasmodial activities showcases the medicinal chemistry applications of furan and thiophene-related compounds. These studies are crucial in the search for new treatments against malaria, demonstrating the potential of such derivatives in developing pharmaceuticals (Theresa Hermann et al., 2021).

Electrochemical Applications The synthesis and study of electrochromic conducting polymers from bis(2-(3,4-ethylenedioxy)thiophene)-based monomers illustrate applications in creating materials with tunable optical properties. These materials could be used in smart windows, displays, and other technologies requiring reversible optical characteristics (G. Sotzing, Reynolds, & Steel, 1996).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it would interact with a specific target in the body to exert its effects .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety. If it’s intended for use in materials science, further studies might focus on its physical properties and potential applications .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3S/c19-18(20,21)13-4-1-3-12(9-13)16(23)22-11-17(24,14-6-8-26-10-14)15-5-2-7-25-15/h1-10,24H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUNGVIUGHIDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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